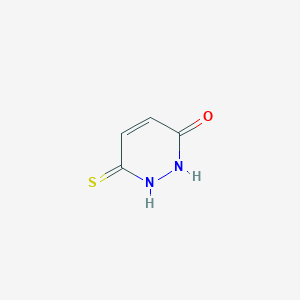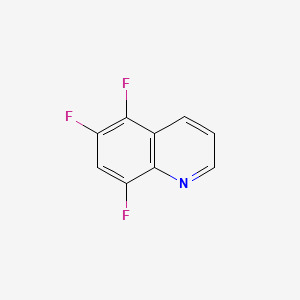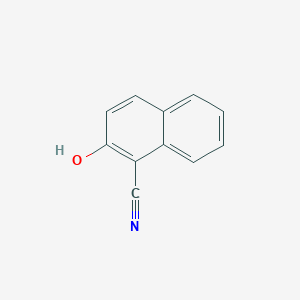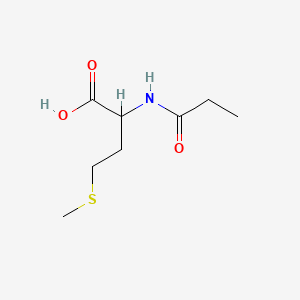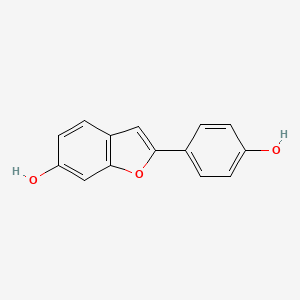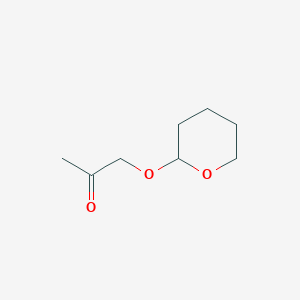
1-(Tetrahydropyran-2-yloxy)-propan-2-one
Descripción general
Descripción
“1-(Tetrahydropyran-2-yloxy)-propan-2-one” is a compound that contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . It’s worth noting that derivatives of tetrahydropyran are more common . For instance, 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives involves the reaction of alcohols with 3,4-dihydropyran . For example, the protected 4-(tetrahydropyran-2-yloxy)benzaldehyde was obtained by reacting 4-hydroxybenzaldehyde with 3,4-dihydro-a-pyran in the presence of pyridinium p-toluenesulfonate .Chemical Reactions Analysis
The chemical reactions involving tetrahydropyran derivatives are diverse. For instance, 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis . These ethers are resilient to a variety of reactions .Aplicaciones Científicas De Investigación
Chemical Synthesis and Scale-Up
The compound 1-(Tetrahydropyran-2-yloxy)-propan-2-one and its derivatives have been used in chemical synthesis, particularly in the scale-up of fine chemicals. For example, a two-step synthesis involving this compound was selected for scaling up the production of (2S)-2-(tetrahydropyran-2-yloxy)propane-1-ol. This process included an acid-catalyzed protection step and a hydride reduction, demonstrating the compound's utility in complex chemical syntheses (Donners et al., 2002).
Synthesis of Diastereoisomers
This compound has also been involved in the synthesis of diastereoisomers. A study presented the synthesis of 2-Phenyl-1-phenylthio-1-(tetrahydro-pyran-2-ylthio)propan-2-ol, which resulted in the formation of four diastereoisomers. This work highlighted the compound's role in producing structurally complex molecules with specific stereochemical configurations (Kansikas & Sipilä, 2001).
Catalysis and Reaction Mechanisms
The compound plays a significant role in catalytic processes and reaction mechanisms. For instance, it's used in Prins cyclization, a method for synthesizing compounds with tetrahydropyran structures. This process is crucial in producing biologically active compounds with various therapeutic properties, like analgesic and anti-inflammatory effects (Štekrová et al., 2015).
Structural and Stereochemical Diversity
1-(Tetrahydropyran-2-yloxy)-propan-2-one is instrumental in creating structurally and stereochemically diverse compounds. This versatility is vital in synthesizing a wide range of tetrahydropyrans, which are core units in many biologically active natural products. Such synthetic strategies, including oxidative C-H bond activation, are desirable for their efficiency and environmental friendliness (Liu & Floreancig, 2010).
Propiedades
IUPAC Name |
1-(oxan-2-yloxy)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-7(9)6-11-8-4-2-3-5-10-8/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHHMYOHJNMZID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455701 | |
| Record name | 1-(tetrahydropyran-2-yloxy)-propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydropyran-2-yloxy)-propan-2-one | |
CAS RN |
53343-13-8 | |
| Record name | 1-(tetrahydropyran-2-yloxy)-propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





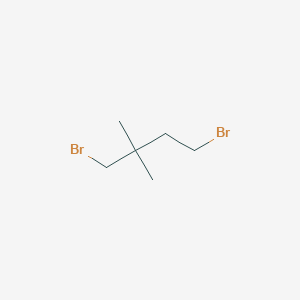


silane](/img/structure/B3053289.png)
